molecular formula C8H8N2O3S B15263176 6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid

6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid

Cat. No.: B15263176
M. Wt: 212.23 g/mol
InChI Key: UGHNHEDITVWZFP-UHFFFAOYSA-N
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Description

6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid (CAS: 1333960-79-4) is a bicyclic heterocyclic compound featuring a pyrimido-thiazine scaffold with a carboxylic acid substituent at position 2. Its molecular formula is C₈H₈N₂O₃S (MW: 212.23 g/mol) . The compound is structurally characterized by a partially saturated pyrimidine ring fused to a thiazine ring, with a ketone group at position 3.

Properties

IUPAC Name

6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c11-6-1-2-9-8-10(6)3-5(4-14-8)7(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHNHEDITVWZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC=CC(=O)N21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid typically involves the reaction of anthranilic acid derivatives with other reagents under specific conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Hydrochloride Derivatives

  • 6-Oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride (CAS: 1421494-98-5):

    • Molecular Formula : C₈H₉ClN₂O₃S (MW: 248.68 g/mol).
    • The hydrochloride salt improves aqueous solubility compared to the parent carboxylic acid, enhancing suitability for pharmaceutical formulations. The ionic nature may alter bioavailability and stability .
  • The molecular weight (248.68 g/mol) matches the hydrochloride form, indicating similar solubility trends as the parent compound’s salt .

Substituted Pyrimidothiazine Derivatives

Ethyl 8-methyl-6-(3-nitrophenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
  • Key Features :
    • A nitro-phenyl group at position 6 introduces electron-withdrawing effects, which could enhance binding to electron-rich biological targets.
    • The ethyl ester group at position 7 increases lipophilicity compared to the carboxylic acid, favoring cellular uptake .
4-Imino-8-(4-methoxyphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile
  • Key Features: The imino group at position 4 and methoxyphenyl substituent at position 8 enable hydrogen bonding and π-π interactions, respectively. The nitrile group at position 7 may participate in dipole interactions with enzymatic active sites .

Functionalized Amides and Esters

  • N-[2-(4-Fluorophenoxy)ethyl]-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide (CAS: 1396864-91-7): Molecular Formula: C₁₆H₁₆FN₃O₃S (MW: 349.38 g/mol). The fluorophenoxyethyl side chain enhances lipophilicity and may improve blood-brain barrier penetration. The amide linkage neutralizes the carboxylic acid’s charge, increasing bioavailability .
  • Methyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS: 618411-21-5): Molecular Formula: C₂₄H₂₄N₂O₅S (MW: 452.5 g/mol). The methyl ester at position 7 may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid .

Partially Saturated Derivatives

  • 3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine Derivatives: Saturation at positions 3 and 4 reduces ring rigidity, possibly increasing conformational flexibility for target binding. For example, 4-amino-8-(4-cyanophenyl)-6-oxo-7,8-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile () incorporates a cyano group for enhanced dipole interactions .

Structural and Functional Comparison Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties
6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid None (Parent compound) 212.23 Core structure; moderate solubility
7-Methyl-6-oxo-2H,3H,4H,6H-pyrimido[...]-3-carboxylic acid hydrochloride 7-Methyl; hydrochloride salt 248.68 Enhanced solubility; potential improved bioavailability
N-[2-(4-Fluorophenoxy)ethyl]-6-oxo[...]-3-carboxamide 4-Fluorophenoxyethyl amide 349.38 Increased lipophilicity; likely better membrane permeability
Ethyl 8-methyl-6-(3-nitrophenyl)-3,4-dihydro[...]-7-carboxylate 3-Nitrophenyl; ethyl ester Not reported Electron-withdrawing nitro group; ester as prodrug

Biological Activity

6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine-3-carboxylic acid (CAS Number: 941869-46-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O3SC_8H_8N_2O_3S with a molecular weight of approximately 196.23 g/mol. The compound features a pyrimidine ring fused with a thiazine moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₈H₈N₂O₃S
Molecular Weight196.23 g/mol
CAS Number941869-46-1
Topological Polar Surface Area93.5 Ų
XLogP3.3

Anticancer Activity

Recent studies have indicated that derivatives of pyrimido-thiazine compounds exhibit significant anticancer properties. For instance:

  • Inhibition of Cancer Cell Proliferation : Research has demonstrated that compounds similar to 6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine can inhibit the proliferation of various cancer cell lines. In vitro studies showed that these compounds effectively reduced the invasive behavior of HT 1080 fibrosarcoma cells by altering cell signaling pathways involved in metastasis .
  • Mechanism of Action : The anticancer activity is often attributed to the modulation of histone deacetylases (HDACs), which play a crucial role in cancer progression. Compounds targeting HDACs can induce apoptosis in cancer cells by altering gene expression related to cell growth and survival .

Antimicrobial Activity

Additionally, there is emerging evidence supporting the antimicrobial properties of this compound:

  • Bacterial Inhibition : Certain pyrimido-thiazine derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 6-Oxo-2H,3H,4H,6H-pyrimido[2,1-B][1,3]thiazine derivatives:

  • Substituent Effects : Variations at specific positions on the pyrimidine or thiazine rings can significantly influence potency and selectivity against cancer cells or pathogens. For example, the introduction of electron-withdrawing groups at certain positions has been correlated with enhanced activity against specific cancer types .

Case Study 1: Anticancer Efficacy

A study published in ChemBioChem evaluated a series of thiazine derivatives for their HDAC inhibitory activity. The most potent compound demonstrated an IC50 value in the micromolar range against HDAC8 and showed promising results in preclinical models for various cancers .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives were tested against a panel of bacterial strains. Results indicated that certain modifications led to increased antibacterial efficacy compared to standard antibiotics .

Q & A

Q. Basic

  • Storage conditions : Lyophilized form at -20°C in inert atmospheres (N2) prevents oxidation .
  • Solubility : Use DMSO for biological assays (ensure <0.1% v/v to avoid cytotoxicity) .
  • pH stability : Avoid alkaline conditions (pH >8) to prevent hydrolysis of the thiazine ring .

What advanced strategies exist for improving the bioavailability of pyrimido-thiazine derivatives?

Q. Advanced

  • Prodrug design : Introduce ester groups at the carboxylic acid position to enhance membrane permeability .
  • Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles for targeted delivery .
  • Metabolic profiling : Use liver microsomes to identify and block metabolic hotspots (e.g., cytochrome P450 oxidation) .

How can researchers leverage structural analogs to expand the therapeutic potential of this compound?

Q. Advanced

  • Scaffold hopping : Replace the pyrimidine ring with pyrazolo[3,4-b]pyridine to explore kinase inhibition .
  • Hybrid molecules : Conjugate with indole moieties (e.g., N-(1H-indol-6-yl)- derivatives) for dual-action antimicrobial agents .

What methodologies are critical for assessing the compound’s potential as an anticancer agent?

Q. Advanced

  • Apoptosis assays : Measure caspase-3 activation via flow cytometry .
  • Cell cycle analysis : Use propidium iodide staining to identify G1/S arrest .
  • In vivo models : Test efficacy in xenograft mice, monitoring tumor volume and metastasis .

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